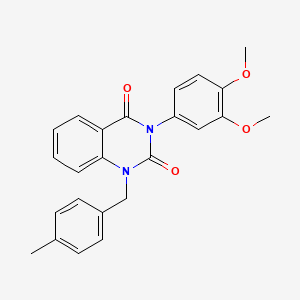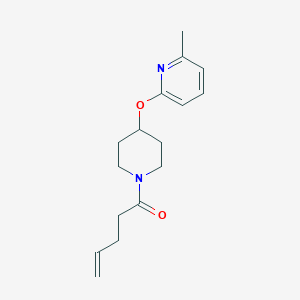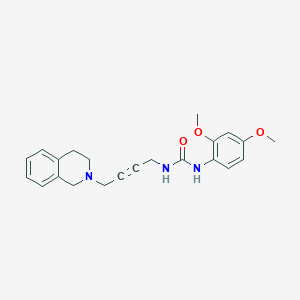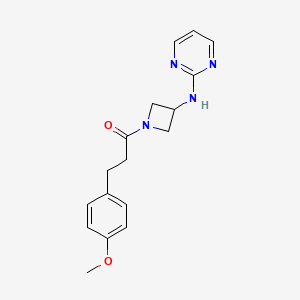
3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A pivotal area of research involves the synthesis of quinazoline derivatives and evaluating their cytotoxic activities against different cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif to the compound , have demonstrated potent cytotoxic properties. These compounds, including variants with 2-(3,4-dimethoxyphenyl) substituents, were synthesized and showed significant inhibitory effects on murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some exhibiting IC(50) values less than 10 nM. Furthermore, in vivo tests against colon 38 tumors in mice have highlighted their therapeutic potential (Deady et al., 2003).
Green Synthesis Approaches
Research has also focused on developing sustainable and environmentally friendly methods for synthesizing quinazoline-2,4(1H,3H)-diones. Techniques involving carbon dioxide as a reagent under solvent-free conditions have been developed, yielding key intermediates like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with high efficiency. These methods emphasize the importance of green chemistry in synthesizing pharmacologically relevant compounds, offering a pathway to synthesize derivatives with minimal environmental impact (Mizuno et al., 2007).
Antimalarial and Phototoxicity Studies
Quinazoline derivatives have also been explored for their antimalarial properties. Synthesized compounds based on the benzo[h]quinoline framework have been evaluated for their efficacy against Plasmodium berghei in mice, showcasing significant antimalarial activity. However, these studies also consider the phototoxicity of such compounds, indicating the need for a balanced approach in drug development (Rice, 1976).
Chemical Fixation of CO2
The chemical fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-dione derivatives represents an innovative approach to utilize CO2, a greenhouse gas, as a raw material in organic synthesis. This strategy not only contributes to the development of valuable heterocyclic compounds but also aligns with sustainable chemistry goals by reducing CO2 emissions (Vessally et al., 2017).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-8-10-17(11-9-16)15-25-20-7-5-4-6-19(20)23(27)26(24(25)28)18-12-13-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICUBJUXHBOZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)


![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)




![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)


methanone](/img/structure/B2929744.png)

